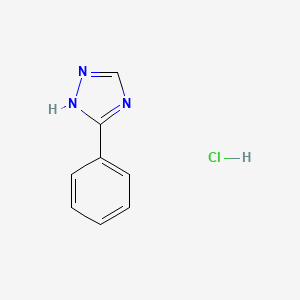

3-Phenyl-4H-1,2,4-triazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

31401-73-7 |

|---|---|

Molecular Formula |

C8H8ClN3 |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

5-phenyl-1H-1,2,4-triazole;hydrochloride |

InChI |

InChI=1S/C8H7N3.ClH/c1-2-4-7(5-3-1)8-9-6-10-11-8;/h1-6H,(H,9,10,11);1H |

InChI Key |

PCGMSGNJMRRMAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NN2.Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations of 3 Phenyl 4h 1,2,4 Triazole Hydrochloride and Its Structural Analogs

Strategic Approaches to the Synthesis of the 3-Phenyl-4H-1,2,4-triazole Core

The construction of the 1,2,4-triazole (B32235) ring is achievable through numerous synthetic routes, each with distinct advantages concerning substrate scope, efficiency, and reaction conditions.

The formation of the 1,2,4-triazole ring has long been accomplished through classical named reactions that involve the condensation of suitable precursors.

The Einhorn–Brunner reaction provides an alternative classical route, involving the condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgdrugfuture.com This acid-catalyzed reaction is versatile, and in cases where the imide is asymmetrical, it exhibits regioselectivity, with the more acidic substituent of the imide typically ending up at the 3-position of the triazole ring. wikipedia.org The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization and dehydration to yield the final triazole product. wikipedia.org

Multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing complex heterocyclic scaffolds like 1,2,4-triazoles in a highly efficient, atom-economical, and step-economical manner. acs.orgnih.gov These reactions combine three or more starting materials in a single pot to form a product that contains portions of all the initial reactants.

Several MCR strategies have been developed for the 1,2,4-triazole core:

A three-component, metal-free reaction between 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, promoted by a base, yields hybrid 1,2,4-triazole structures. rsc.org

An electrochemical MCR using aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent can produce 1-aryl and 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

A highly regioselective one-pot process provides access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.orgfrontiersin.org

A facile multicomponent synthesis using the organocatalyst tetrabutylammonium (B224687) bromide has been employed to create novel 1,2,4-triazolo-pyrimidine derivatives, achieving high yields of 82%-96% in short reaction times. nih.gov

Table 1: Overview of Selected Multicomponent Reactions for 1,2,4-Triazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Sodium Carbonate (Base-promoted) | 1,2,4-Triazole Hybrids | rsc.org |

| Aryl Hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrochemical | 1-Aryl & 1,5-Disubstituted 1,2,4-Triazoles | organic-chemistry.org |

| Carboxylic Acids, Amidines, Hydrazines | One-pot, two-step | 1,3,5-Trisubstituted 1,2,4-Triazoles | organic-chemistry.orgfrontiersin.org |

| Anilines, Amino Pyridines/Pyrimidines | Not specified | 1-Aryl 1,2,4-Triazoles | acs.org |

| Triazole/Benzimidazole Precursors, Aldehydes, Amines | Tetrabutylammonium Bromide | 1,2,4-Triazolo/Benzimidazolo-pyrimidines | nih.gov |

Transition metal catalysis offers efficient and selective pathways for C-N and N-N bond formation, which are critical steps in the synthesis of the 1,2,4-triazole ring. Copper and palladium are among the most widely used metals for these transformations.

Copper-catalyzed strategies are particularly prevalent.

A simple and adaptable catalytic system involving a copper catalyst, K3PO4 as a base, and O2 as the oxidant enables the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org

Copper(II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides; these intermediates can then undergo desulfurization to yield the corresponding 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

A heterogeneous and recyclable copper(I) complex has been used to catalyze the cascade addition-oxidative cyclization of nitriles with amidines, using air as the oxidant to produce a wide range of 1,2,4-triazole derivatives in high yields. organic-chemistry.orgfrontiersin.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a reliable method for producing 1,2,3-triazoles and has inspired related methodologies for other isomers. rsc.orgnih.gov

Palladium-catalyzed reactions also provide a route to complex triazole systems. For instance, a Pd-catalyzed intramolecular C-H functionalization reaction has been developed to access the 1,2,4-triazolophenanthridine scaffold, demonstrating the power of this approach for creating fused heterocyclic systems. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses of 1,2,4-Triazoles

| Catalyst System | Substrates | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Cu(II) | Arylidenearylthiosemicarbazides | Cyclization/Desulfurization | 4,5-Disubstituted 1,2,4-Triazoles | organic-chemistry.org |

| [Phen-MCM-41-CuBr] | Nitriles, Amidines | Cascade Addition-Oxidative Cyclization | 1,2,4-Triazole Derivatives | organic-chemistry.orgfrontiersin.org |

| Copper catalyst, K3PO4, O2 | Amidines, Trialkylamines | Oxidative C(sp3)-H Functionalization | 1,3-Disubstituted 1,2,4-Triazoles | isres.org |

| Pd catalyst | Substituted Triazole Precursor | Intramolecular C-H Functionalization | 1,2,4-Triazolophenanthridine | organic-chemistry.org |

To circumvent issues related to the cost and potential toxicity of residual metals in the final products, a variety of metal-free synthetic protocols for 1,2,4-triazoles have been developed. These methods often rely on common reagents or oxidative conditions to facilitate ring formation.

Iodine-Mediated Reactions: Molecular iodine is a versatile and inexpensive reagent for oxidative cyclizations. A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved using iodine as a catalyst under aerobic conditions. organic-chemistry.orgisres.org Similarly, an iodine-mediated oxidative C-N bond formation in water provides a convenient, metal-free strategy for synthesizing 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org

Base-Promoted Cyclizations: A metal-free, base-promoted multicomponent reaction offers a straightforward route to hybrid molecular scaffolds containing the 1,2,4-triazole ring. rsc.org

Other Metal-Free Approaches: A metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid has been reported for obtaining 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov Another protocol involves a cascade process of C-H functionalization and double C-N bond formation under aerobic oxidative conditions to produce 1,2,4-triazoles from hydrazones and amines. isres.org

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 1,2,4-triazoles.

Benign Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. semanticscholar.org Several synthetic methods have been adapted to use water as the reaction medium, such as the iodine-mediated synthesis of 3-amino-1,2,4-triazoles. semanticscholar.orgorganic-chemistry.org

Recyclable Media and Catalysts: The use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium has been demonstrated in the ceric ammonium nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov

Alternative Energy Sources: Microwave-assisted synthesis is a key green technology that can dramatically reduce reaction times and improve energy efficiency, as seen in modifications of the Pellizzari reaction and in certain multicomponent syntheses. wikipedia.orgtandfonline.com

Natural Catalysts: In an innovative approach, the natural acid found in lemon juice has been utilized as a biodegradable and inexpensive acid catalyst for the synthesis of triazole derivatives in water. semanticscholar.org

Atom Economy: Multicomponent reactions are inherently green as they maximize atom economy by incorporating most or all atoms of the starting materials into the final product, reducing waste. nih.gov

Precursor Synthesis and Functionalization Techniques

The synthesis of a diverse library of 3-phenyl-4H-1,2,4-triazole analogs relies on both the availability of various precursors and the ability to functionalize the triazole ring after its formation.

Precursor Synthesis: The assembly of the 1,2,4-triazole ring begins with key building blocks.

Amidines: Oxamide-derived amidine reagents can be synthesized in excellent yields and are often stable, crystalline solids. nih.gov These reagents react directly with hydrazine (B178648) salts under mild conditions to generate 1,5-disubstituted-1,2,4-triazole derivatives. nih.gov

Amidrazones: These compounds are crucial intermediates, often formed from the reaction of sources like N-aryl-2,2,2-trifluoroacetimidoyl chloride with hydrazine hydrate (B1144303). organic-chemistry.org Amidrazones can then be cyclized with aldehydes or other reagents to form the triazole ring. organic-chemistry.orgnih.gov

Hydrazides and Thiohydrazides: Furan-2-carboxylic acid hydrazide and phenylacetic hydrazide are examples of precursors used to generate various 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. mdpi.com

Functionalization of the Triazole Core: Once the 1,2,4-triazole ring is formed, it can be further modified to introduce diverse functional groups.

Metallation: A powerful technique for functionalizing the triazole ring involves selective zincation or magnesiation using sterically hindered bases like TMPMgCl·LiCl. acs.org This creates a metallated triazole intermediate that can be trapped with a wide range of electrophiles, allowing for the introduction of aryl, amino, and other groups onto the heterocyclic core. acs.org

Solid-Phase Synthesis: The 1,2,4-triazole core can be synthesized on a solid support, such as a Wang resin. acs.org This approach allows for the systematic introduction of substituents onto the ring through reactions with various reagents, like alkyl halides, facilitating the creation of combinatorial libraries of trisubstituted 1,2,4-triazoles. acs.org

N-Functionalization: The nitrogen atoms of the triazole ring are common sites for functionalization. For example, 4-amino-4H-1,2,4-triazole can be condensed with aldehydes and ketones to form Schiff bases, which can subsequently be reduced with reagents like NaBH4 to yield various 4-arylmethylamino-4H-1,2,4-triazoles. researchgate.net

Derivatization of Hydrazines and Thiosemicarbazides

The synthesis of 1,2,4-triazoles often begins with the strategic derivatization of hydrazines and thiosemicarbazides. These precursors provide the necessary nitrogen backbone for the triazole ring.

Hydrazine Derivatives: The reaction of hydrazines with various reagents is a cornerstone of 1,2,4-triazole synthesis. For instance, the Pellizzari reaction involves the condensation of amides with hydrazides to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield 1,2,4-triazoles. chemicalbook.com Similarly, the Einhorn-Brunner reaction utilizes the acid-catalyzed condensation of formylacetamide with alkyl hydrazines to produce 1-alkyl-5-methyl-1,2,4-triazoles. chemicalbook.com A straightforward and mild method for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide (B127407) under microwave irradiation without a catalyst, demonstrating high functional-group tolerance. organic-chemistry.org Furthermore, N4-amino-1,2,4-triazoles can be obtained in high yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation. scispace.com

Thiosemicarbazide (B42300) Derivatives: Thiosemicarbazides are versatile building blocks for the synthesis of various heterocycles, including 1,2,4-triazoles. researchgate.net The cyclization of thiosemicarbazide derivatives is a common and effective method for preparing these compounds. researchgate.net For example, unsubstituted 1,2,4-triazole can be synthesized from thiosemicarbazide by acylation with formic acid, followed by the cyclization of 1-formyl-3-thiosemicarbazide (B1305609) to 1,2,4-triazole-3(5)-thiol. Subsequent oxidation of the thiol with nitric acid or hydrogen peroxide yields the final 1,2,4-triazole. wikipedia.org The reaction conditions, particularly the pH, significantly influence the cyclization pathway. Alkaline conditions generally favor the formation of 1,2,4-triazole derivatives from acyl derivatives of thiosemicarbazide, while acidic media often lead to 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl Oxidative cyclization of thiosemicarbazides is another key strategy. researchgate.net For instance, 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be prepared through oxidative cyclization of 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide. researchgate.net

The following table summarizes key synthetic methods starting from hydrazine and thiosemicarbazide derivatives:

| Starting Material | Reagent(s) | Key Intermediate/Reaction Type | Product |

| Hydrazides and Amides | Heat | Acyl amidrazone / Pellizzari Reaction | 1,2,4-Triazoles |

| Alkyl Hydrazines and Formylacetamide | Acid | Einhorn-Brunner Reaction | 1-Alkyl-5-methyl-1,2,4-triazoles |

| Hydrazines and Formamide | Microwave | Catalyst-free condensation | Substituted 1,2,4-triazoles |

| Thiosemicarbazide | Formic Acid, then Nitric Acid/H2O2 | 1-Formyl-3-thiosemicarbazide, then oxidation | 1,2,4-Triazole |

| Acyl derivatives of thiosemicarbazide | Alkaline medium | Cyclization | 1,2,4-Triazole derivatives |

| Thiosemicarbazide derivatives | Oxidizing agent | Oxidative cyclization | 1,2,4-Triazole-thiones |

Preparation of Substituted Phenyl Moieties for Integration

The introduction of substituted phenyl groups onto the 1,2,4-triazole scaffold is crucial for modulating the compound's properties. Various synthetic strategies allow for the preparation of these substituted phenyl moieties prior to or during the triazole ring formation.

One common approach involves the use of substituted benzoic acid derivatives. For example, in the synthesis of 3-(substituted phenyl)-1,2,4-triazoles, substituted benzoic acid hydrazides are key intermediates. nepjol.info These hydrazides can be prepared from the corresponding methyl benzoates and hydrazine hydrate. nepjol.info Another method involves the Friedel-Crafts acylation of mono- or di-substituted benzenes with chloroacetyl chloride using a strong Lewis acid like aluminum trichloride (B1173362) to produce phenacyl chloride derivatives, which can then be reacted with 1,2,4-triazole. nih.gov

Furthermore, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from the reaction of amidrazones with ethyl azodicarboxylate and triethylamine. nih.gov The amidrazones themselves can be derived from substituted aromatic nitriles. The regioselective C-H arylation of 1-alkyl- and 4-alkyltriazoles under catalytic conditions provides a direct method to introduce aryl groups onto the triazole ring. nih.gov This strategy offers a rapid route to a variety of arylated 1,2,4-triazoles and complements traditional cyclization methods. nih.gov

The table below outlines methods for preparing and integrating substituted phenyl groups:

| Precursor | Reagent(s) | Method | Resulting Structure |

| Substituted Benzenes | Chloroacetyl chloride, AlCl3 | Friedel-Crafts Acylation | Substituted phenacyl chlorides for reaction with triazole |

| Substituted Benzoic Acids | Thionyl chloride, then 4-phenylthiosemicarbazide | Acyl chloride formation and condensation | Thiosemicarbazide derivatives for cyclization |

| Substituted Anilines | Various reagents | Diazotization followed by coupling | Aryldiazonium salts for multicomponent reactions |

| 1-Alkyl/4-Alkyl Triazoles | Aryl halides, Palladium catalyst | C-H Arylation | 3-Aryl or 5-Aryl-1,2,4-triazoles |

Advanced Chemical Reactivity Studies of the 3-Phenyl-4H-1,2,4-triazole Ring System

The 1,2,4-triazole ring exhibits a rich and complex reactivity profile, allowing for a wide range of chemical transformations.

Electrophilic Substitution Patterns on Nitrogen Atoms

Due to the high electron density on the nitrogen atoms of the 1,2,4-triazole ring, electrophilic substitution occurs exclusively at these positions. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acids like concentrated HCl, forming a triazolium chloride. chemicalbook.com

Alkylation is a common electrophilic substitution reaction. The regioselectivity of alkylation can be controlled by the reaction conditions. For example, alkylation of 1H-1,2,4-triazole with an alkylating agent in the presence of sodium ethoxide in ethanol (B145695) as a base leads to regioselective substitution at the N1 position. chemicalbook.com In contrast, using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com

| Electrophile | Reagent/Conditions | Position of Substitution | Product |

| Proton (H+) | Concentrated HCl | N4 | Triazolium chloride |

| Alkyl Halide | Sodium ethoxide in ethanol | N1 | N1-alkyl-1,2,4-triazole |

| Methyl Sulfate | Aqueous NaOH | N1 and N4 | Mixture of 1-methyl- and 4-methyl-1,2,4-triazoles |

Nucleophilic Substitution Dynamics on Ring Carbon Atoms

The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to electronegative nitrogen atoms. chemicalbook.comnih.gov This low electron density makes them susceptible to nucleophilic attack under relatively mild conditions. chemicalbook.comnih.gov The formation of triazolium ions further enhances the susceptibility of the ring carbons to nucleophiles. chemicalbook.com

While direct nucleophilic substitution on the unsubstituted triazole ring is less common, the introduction of leaving groups on the carbon atoms facilitates such reactions. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole to form 4-(1H-1,2,4-triazol-1-yl)quinolines is a well-studied nucleophilic substitution reaction. researchgate.net The reactivity in these cases is influenced by acid and base catalysis, as well as the nature of substituents on the quinoline (B57606) ring. researchgate.net

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the 1,2,4-triazole ring is a key challenge and an area of active research. Various strategies have been developed to control the position of substitution.

As mentioned earlier, the choice of base and solvent can direct the regioselectivity of N-alkylation. chemicalbook.com In addition to alkylation, regioselective C-H arylation has been demonstrated. nih.gov The electronic properties of the C-H bonds and the triazole ring allow for the regioselective arylation of 1-alkyl- and 4-alkyltriazoles under catalytic conditions. nih.gov

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved with high regioselectivity through the reaction of amidrazones with ethyl azodicarboxylate and triethylamine. nih.gov Another regioselective method involves the [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile (B1584977) (CF3CN) to produce 5-trifluoromethyl-1,2,4-triazoles. mdpi.com

| Reaction Type | Reagents/Conditions | Regioselectivity | Product |

| N-Alkylation | Sodium ethoxide in ethanol | N1-selective | 1-Alkyl-1,2,4-triazoles |

| C-H Arylation | Palladium catalyst | C3 or C5 selective depending on N-substituent | Arylated 1,2,4-triazoles |

| Cycloaddition | Nitrile imines and CF3CN | 5-position selective | 5-Trifluoromethyl-1,2,4-triazoles |

| Cyclization | Amidrazones and diethyl azodicarboxylate | 1,3,5-Trisubstitution | 1,3,5-Trisubstituted 1,2,4-triazoles |

Ring-Opening and Ring-Closure Transformation Pathways

The 1,2,4-triazole ring can participate in ring-opening and ring-closure reactions, providing pathways to other heterocyclic systems or enabling further functionalization.

While the 1,2,4-triazole ring is generally stable, certain derivatives can undergo ring-opening under specific conditions. For example, some fused triazole systems can undergo ring-opening upon thermal or photochemical activation. mdpi.com

More commonly, ring-closure reactions are employed to synthesize the triazole ring itself. These cyclization reactions are fundamental to the synthesis of 1,2,4-triazoles. As discussed in section 2.2.1, the intramolecular cyclization of acyl amidrazones (Pellizzari reaction) and the cyclization of thiosemicarbazide derivatives are classic examples of ring-closure pathways. chemicalbook.comresearchgate.netwikipedia.org The oxidative cyclization of thiosemicarbazones is another important route. researchgate.net For instance, the proposed mechanism for the formation of 4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves an initial oxidative step followed by intramolecular cyclization and elimination. researchgate.net

Derivatization and Analog Development from 3-Phenyl-4H-1,2,4-triazole Hydrochloride Scaffold

The functionalization of the 3-phenyl-4H-1,2,4-triazole core is a key strategy for developing novel compounds. Chemists employ a range of reactions to introduce new substituents and ring systems, thereby modulating the molecule's electronic, steric, and physicochemical properties.

The nitrogen atoms of the 1,2,4-triazole ring are common sites for substitution, leading to N-substituted analogs with altered properties. Alkylation and arylation are the primary methods for achieving this derivatization.

Direct N-alkylation can be accomplished by reacting the triazole with various alkylating agents. For instance, 3-phenyl-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5-thiol has been synthesized and subsequently reacted with allyl chloride to yield 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, demonstrating N-allylation at the N4 position. Another approach involves the reaction of 4-aryl-4H-1,2,4-triazoles with reagents like 2-(bromomethyl)pyridine (B1332372) hydrobromide to produce N-substituted triazolium salts.

More advanced methods, such as the Suzuki cross-coupling reaction, have been utilized to create N-alkylated triazoles bearing complex aryl substituents. In one study, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles were used as precursors that, under Suzuki conditions with various boronic acids, yielded a range of 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles. Additionally, N-substitution can be achieved by reacting ester ethoxycarbonylhydrazones with primary amines, such as morpholine, to yield N-substituted triazol-3-ones like 5-(4-methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one.

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole | |

| 3-Phenyl-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5-thiol | Allyl chloride, KOH | 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole | |

| Ethyl N'-(1-ethoxyethylidene)-4-methylbenzohydrazonate | Morpholine | 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| 4-(2,6-Diethylphenyl)-4H-1,2,4-triazole | 2-(Bromomethyl)pyridine hydrobromide | 1-((Pyridin-2-yl)methyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-1-ium bromide |

Altering the substituents on the phenyl ring at the 3-position of the triazole is a crucial strategy for analog development. This can be achieved either by starting with a pre-substituted benzoyl derivative or by direct modification of the phenyl ring on the triazole scaffold.

Syntheses frequently begin with substituted benzoic acids or benzaldehydes. For example, 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylideneamino)-4H-1,2,4-triazole was prepared from 4-amino-3-phenyl-5-p-tolyl-4H-1,2,4-triazole, which originates from p-toluic acid. Similarly, various Schiff bases have been synthesized from 4-amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione, where the chloro-substituent was incorporated from the beginning of the synthetic sequence.

Modern cross-coupling reactions provide a powerful tool for late-stage modification of the phenyl ring. The Suzuki cross-coupling reaction has been effectively used to synthesize 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles from their corresponding 3,5-bis(4-bromophenyl) precursors. This method allows for the introduction of a wide array of aromatic and heteroaromatic groups, demonstrating its versatility in creating diverse analogs. The synthesis of phenyl-substituted thiazole (B1198619) linked 1,2,4-triazole derivatives also highlights the strategy of linking other heterocyclic systems to the phenyl moiety.

| Method | Precursor(s) | Resulting Moiety | Reference |

|---|---|---|---|

| Starting with substituted precursors | p-Toluic acid | 3-Phenyl-5-p-tolyl-4H-1,2,4-triazole derivative | |

| Starting with substituted precursors | Substituted benzoic acid | 5-(Chlorine substituted phenyl)-4H-1,2,4-triazole derivative | |

| Suzuki Cross-Coupling | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and boronic acids | 3,5-Bis(4-arylphenyl)-4H-1,2,4-triazole derivative | |

| Multi-step synthesis | Various | Phenyl substituted thiazole linked 1,2,4-triazole |

The introduction of functional groups containing heteroatoms, such as sulfur (thiones/thiols) and nitrogen (amines), at the C3 or C5 positions of the triazole ring is a common and significant transformation.

The synthesis of 1,2,4-triazole-3-thiones is a well-established process. A general route involves the reaction of an acid hydrazide with carbon disulfide in an alkaline medium (like potassium hydroxide) to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. Another method involves the alkaline cyclization of benzoylthiosemicarbazide, formed from benzoyl isothiocyanate and hydrazine, to produce 5-phenyl-1,2,4-triazole-3-thione. These thione derivatives exist in a tautomeric equilibrium with their corresponding thiol forms, a property that influences their reactivity.

The synthesis of 3-amino-1,2,4-triazoles can be achieved through several pathways. One efficient method involves the cyclization of substituted hydrazinecarboximidamide derivatives with a formic acid equivalent. The starting materials for these precursors can be thioureas or thiosemicarbazides. The resulting 3-amino-5-phenyl-1H-1,2,4-triazole can exist in tautomeric forms, which has been confirmed by structural studies.

| Functional Group | Synthetic Method | Key Intermediate(s) | Reference |

|---|---|---|---|

| Thione/Thiol | Cyclization of dithiocarbazinate | Acid hydrazide, CS₂, KOH, Hydrazine hydrate | |

| Thione | Alkaline cyclization | Benzoylthiosemicarbazide | |

| Amine | Cyclization of hydrazinecarboximidamide | Thiourea (B124793) or Thiosemicarbazide | |

| Amine | - | Aminoguanidine hydrochloride |

The formation of Schiff bases, or imines, is a straightforward and effective method for elaborating the structure of amino-substituted triazoles. This reaction typically involves the condensation of a primary amino group, most commonly a 4-amino-1,2,4-triazole (B31798) derivative, with a variety of aldehydes or ketones.

The synthesis is generally carried out by refluxing equimolar amounts of the 4-aminotriazole and an aldehyde in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. This method has been used to prepare a wide range of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and various aromatic and heterocyclic aldehydes, including benzaldehyde, furfuraldehyde, and substituted benzaldehydes.

This reaction is not limited to aromatic aldehydes. For example, 4-(cinnamylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thione was prepared by reacting the corresponding 4-aminotriazole-3-thione with trans-cinnamaldehyde. The imine linkage (-N=CH-) provides a valuable point for further chemical modification and introduces structural diversity that can influence the molecule's biological and physical properties. The synthesis of D-glucopyranosyl-1,2,4-triazole-3-thione derivatives has also been achieved starting from Schiff base intermediates.

| Triazole Precursor | Aldehyde Component | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde, Furfuraldehyde, Dichlorobenzaldehyde | Ethanol, Glacial acetic acid, Reflux | |

| 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione | Salicylaldehyde (B1680747), Vanillin, Furfural | Ethanol, Reflux | |

| 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | trans-Cinnamaldehyde | Absolute ethanol, Reflux | |

| 4-Amino-1,2,4-triazole derivative | Various aromatic and heterocyclic aldehydes | Hydrochloric acid catalyst |

Fusing the 1,2,4-triazole ring with other heterocyclic systems creates rigid, bicyclic structures with distinct chemical and biological profiles. Triazolopyrimidines are among the most extensively studied fused systems derived from 1,2,4-triazoles.

One common synthetic route totriazolo[4,3-a]pyrimidines involves the reaction of a 3-substituted-4-aminotriazole with β-dicarbonyl compounds or their equivalents. For example, 7-amino-3-phenyl-triazolo[4,3-a]pyrimidin-5(1H)-one was synthesized as a key starting material for further derivatization. A highly efficient one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) has also been developed to produce a series oftriazolo[4,3-a]pyrimidine derivatives.

Another isomer,triazolo[1,5-a]pyrimidine, can be formed through the reaction of 3-amino-1,2,4-triazole with β-ketoesters or similar reagents. The synthesis of 7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine has been achieved by refluxing 3-amino-5-phenyl-1,2,4-triazole with β-ketoesters in glacial acetic acid.

Beyond pyrimidines, other rings can be fused to the triazole core. The formation of 3-(4-methylphenyl)triazolo[3,4-b]benzoxazole demonstrates the fusion with a benzoxazole (B165842) system. Similarly,triazolo[4,3-a]pyridines have been synthesized from 2-hydrazinopyridines. These annulation strategies significantly expand the chemical space available from the simple triazole scaffold.

| Fused System | Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrimidine | Three-component reaction | 5-Amino-1-phenyl-1H-1,2,4-triazole, Aldehyde, Ethyl acetoacetate | |

| Triazolo[1,5-a]pyrimidine | Cyclocondensation |

Comprehensive Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 Phenyl 4h 1,2,4 Triazole Hydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including 3-Phenyl-4H-1,2,4-triazole hydrochloride and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H-NMR) Techniques

Proton NMR (¹H-NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 3-Phenyl-4H-1,2,4-triazole derivatives, the ¹H-NMR spectrum reveals characteristic signals for the protons of the phenyl ring and the triazole core.

The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.0-8.0 ppm. rsc.orgrasayanjournal.co.in The exact chemical shift and splitting pattern depend on the substitution pattern on the phenyl ring. For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the phenyl protons appear as multiplets between δ 7.15 and 7.37 ppm. rsc.org

A key diagnostic signal is that of the N-H proton of the triazole ring. This proton is acidic and its chemical shift is sensitive to the solvent, concentration, and temperature. In many 1,2,4-triazole (B32235) derivatives, the N-H proton gives rise to a broad singlet at a downfield chemical shift, often above δ 10.0 ppm. ufv.br For example, in some 4-amino-5-(substituted-phenyl)-4H- researchgate.netrsc.orgmdpi.com triazole-3-thiol derivatives, the N-H proton signal appears at δ 12.67 ppm. urfu.ru In certain 1,2,4-triazole-3(5)-thiol derivatives, this signal can be observed between δ 13.80 and 14.30 ppm. mdpi.com For the hydrochloride salt, this proton would be even more deshielded and may appear as a broader signal due to proton exchange and coupling to nitrogen.

The C-H proton of the triazole ring, if present, also provides a characteristic singlet. For example, in 4-phenyl-1-p-tolyl-1H-1,2,3-triazole, the triazole proton (H-5) gives a singlet at δ 8.20 ppm. rsc.org

Interactive Table: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Phenyl-1,2,4-triazole Derivatives

| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity | Notes | References |

| Triazole N-H | 10.0 - 14.5 | Broad Singlet | Highly dependent on solvent and structure (e.g., thione form). | ufv.brmdpi.comnih.gov |

| Phenyl H (Ar-H) | 7.0 - 8.0 | Multiplet | Shift and pattern vary with substituents. | rsc.orgrasayanjournal.co.inurfu.ru |

| Triazole C-H | 8.0 - 9.4 | Singlet | Position depends on the triazole isomer (1,2,3- vs 1,2,4-). | rsc.orgmdpi.com |

| Amine (NH₂) | 5.3 - 8.1 | Singlet/Broad | Observed in amino-substituted derivatives. | ufv.brurfu.ru |

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 3-Phenyl-4H-1,2,4-triazole and its derivatives are indicative of their electronic environment.

The carbon atoms of the phenyl ring typically resonate in the aromatic region of the spectrum, from approximately δ 120 to 140 ppm. researchgate.netrsc.org The carbon atom attached to the triazole ring (C-ipso) is also found in this region. For example, in a series of 1-phenyl-1H-1,2,4-triazol-5-amine derivatives, the phenyl carbons appear between δ 122 and 138 ppm. rsc.org

The two carbon atoms within the 4H-1,2,4-triazole ring are of particular interest. These carbons are deshielded due to the attachment of electronegative nitrogen atoms and typically appear at δ 145-160 ppm. mdpi.comurfu.ru For instance, in a substituted 1,2,4-triazole, the triazole ring carbons were observed at δ 155.96 and 146.10 ppm. mdpi.com In thione derivatives of 1,2,4-triazoles, the C=S carbon can show a signal as far downfield as δ 167-168 ppm. nih.gov

Interactive Table: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Phenyl-1,2,4-triazole Derivatives

| Carbon Type | Typical Chemical Shift Range (ppm) | Notes | References |

| Triazole C3/C5 | 145 - 175 | Position is sensitive to tautomeric form (e.g., thione vs. thiol). | ufv.brmdpi.comurfu.runih.gov |

| Phenyl C (Ar-C) | 120 - 140 | Includes C-ipso, ortho, meta, and para carbons. | researchgate.netrsc.org |

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for complete and unambiguous structural assignment, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 3-phenyl-4H-1,2,4-triazole derivatives, COSY is crucial for assigning the protons within the phenyl ring by showing correlations between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the direct assignment of protonated carbons in both the phenyl and triazole rings. Several studies on triazole derivatives utilize HSQC for full spectral assignment. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is invaluable for connecting different fragments of the molecule. For example, it can show a correlation from the ortho-protons of the phenyl ring to the C3 carbon of the triazole ring, confirming their connectivity. It can also show correlations between the N-H proton and the triazole ring carbons (C3 and C5), which is critical for confirming the tautomeric form. ncl.res.in

Solid-State NMR Investigations

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which can differ significantly from their structure in solution. This technique is particularly useful for studying polymorphism, tautomerism, and intermolecular interactions in the crystalline state.

For triazole derivatives, ssNMR can distinguish between different tautomers that may coexist in the solid state. A study on a phenyl triazole thione derivative demonstrated differences between the solution and solid-state ¹³C NMR chemical shifts, highlighting the distinct structural features in the solid phase. ncl.res.in For example, the carbon corresponding to the thione group (C=S) showed a shift of 167.49 ppm in solution (DMSO) but 163.43 ppm in the solid state. ncl.res.in Such studies, often combined with DFT (Density Functional Theory) calculations, can reliably predict and confirm the predominant tautomeric form in the solid state, providing insights that are inaccessible by solution-state NMR alone. ncl.res.in

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Phenyl-4H-1,2,4-triazole hydrochloride provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of its constituent bonds.

Key characteristic bands for the 1,2,4-triazole ring system have been identified. These include N-H stretching, C-H aromatic stretching, C=N and N=N stretching, and ring vibrations. researchgate.net The formation of the triazole ring is often confirmed by the appearance of characteristic bands for C=N stretching (around 1620–1625 cm⁻¹) and N-H stretching (around 3276–3389 cm⁻¹). nih.govacs.org

The phenyl group exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹ (e.g., 3097 and 3032 cm⁻¹) and aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region. researchgate.net Vibrations attributed specifically to the 1,2,4-triazole ring are often found in the 1550-1520 cm⁻¹ and 1100-900 cm⁻¹ regions. researchgate.netresearchgate.net For the hydrochloride salt, a very broad absorption band is expected, typically in the 2500-3000 cm⁻¹ range, corresponding to the N-H⁺ stretching vibration.

Interactive Table: Characteristic FT-IR Absorption Bands for Phenyl-1,2,4-triazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H (Triazole) | Stretching | 3120 - 3400 | nih.govresearchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.netresearchgate.net |

| C=N (Triazole) | Stretching | 1610 - 1670 | ufv.brnih.gov |

| C=C (Aromatic) | Stretching | 1450 - 1600 | researchgate.net |

| N=N (Triazole) | Stretching | ~1540 | researchgate.net |

| Triazole Ring | Ring Vibrations | 900 - 1100 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy, a technique sensitive to molecular vibrations, provides a detailed fingerprint of a compound's structure. It is complementary to infrared (IR) spectroscopy, often revealing vibrations that are weak or absent in IR spectra, particularly those involving symmetric bonds and non-polar moieties. For 1,2,4-triazole systems, Raman spectra are crucial for assigning the fundamental vibrations of the heterocyclic ring and its substituents. acs.orgasianpubs.org

Experimental Raman spectra of 1,2,4-triazole in solution, when compared with theoretical calculations using Density Functional Theory (DFT), show a strong correlation, allowing for a confident assignment of vibrational modes. researchgate.net For instance, the intense bands observed in the Raman spectrum of 1,2,4-triazole in solution align well with the calculated frequencies for the more stable 1H-tautomer. researchgate.net The interpretation of these spectra can be complex due to strong molecular associations in the condensed state, which may lead to overlapping broad bands, especially in the region above 2000 cm⁻¹. asianpubs.org

Table 1: Selected Vibrational Frequencies in 1,2,4-Triazole Derivatives This table is based on IR data, which indicates vibrations that are also relevant to Raman analysis.

| Compound Type | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Substituted 1,2,4-Triazoles | N-H | 3276–3389 | nih.gov |

| C=N | 1620–1625 | nih.gov | |

| C=S (Thione) | 1288–1295 | nih.gov | |

| Thiopropargylated-1,2,4-triazoles | Acetylenic C-H | 3305–3328 | nih.gov |

| C≡C | 2145–2155 | nih.gov | |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | SH | 2350 | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds with the same nominal mass. For novel 1,2,4-triazole derivatives, HRMS is used to confirm that the synthesized product has the correct chemical formula by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value. mdpi.com

Studies on various 4H-1,2,4-triazole derivatives consistently report HRMS data where the found m/z value closely matches the calculated value, providing definitive confirmation of their proposed structures. mdpi.com

Table 2: Representative HRMS Data for 4H-1,2,4-Triazole Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | C₅₂H₄₁N₅ | 736.3440 | 736.3441 | mdpi.com |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | 502.2283 | 502.2281 | mdpi.com |

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry coupled with tandem MS (MS/MS) is used to study the fragmentation pathways of 1,2,4-triazole derivatives. The fragmentation of these molecules is often complex and involves the sequential loss of small, stable neutral molecules. publish.csiro.auresearchgate.net The analysis of these patterns provides valuable structural information, helping to identify the core structure and the nature and position of substituents. publish.csiro.au

For 1,2,4-triazoles, a strong molecular ion peak is typically observed. ijsr.net Common fragmentation pathways include the cleavage of bonds within the triazole ring, such as the N1–N2 and C3–N4 bonds. ijsr.net Studies on methyl- and phenyl-substituted 1,2,4-triazoline-5-thiones show that fragmentation is highly dependent on the position of the substituents, and specific hydrogen migrations are often observed. publish.csiro.au In some cases, gas-phase rearrangements can occur under ESI-MS/MS conditions, where 1,2,3-triazoles can interconvert with 1,2,3-thiadiazoles, a phenomenon that can be tracked by analyzing the distinct fragmentation patterns. nih.gov

Table 3: Common Fragments Observed in Mass Spectra of 1,2,4-Triazole Derivatives

| Derivative Type | Common Fragment (m/z) | Notes | Reference |

|---|---|---|---|

| Glucopyranosyl derivatives | 331, 127, 109 | Indicates sequential loss of neutral molecules | researchgate.netresearchgate.net |

| Amino derivatives | 60 | Common fragment pattern for this class | researchgate.netresearchgate.net |

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) analysis provides an unambiguous determination of a molecule's structure. For 4H-1,2,4-triazole derivatives, this technique confirms the connectivity of atoms and reveals key conformational features, such as the planarity of the triazole ring and the dihedral angles between the ring and its substituents. researchgate.net For example, in the structure of 4-(4-Methylphenyl)-3-phenyl-4H-1,2,4-triazole, the triazole ring was found to be planar, forming dihedral angles of 35.05° and 65.44° with the attached phenyl and methylphenyl rings, respectively. publish.csiro.au

SC-XRD is also essential for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how molecules pack in the solid state. nih.gov In a silver-4-amino-4H-1,2,4-triazole complex, SC-XRD revealed a distorted tetrahedral coordination geometry around the silver atom and a polymeric structure. mdpi.com Such analyses are crucial for confirming the structures of newly synthesized compounds and understanding their solid-state properties. mdpi.comresearchgate.net

Table 4: Example Crystallographic Data for 1,2,4-Triazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.62°, γ = 103.82° | researcher.life |

| 1H-1,2,4-Triazole-3,5-diamine monohydrate | Monoclinic | P2₁/c | - | nih.gov |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | a = 6.2351 Å, b = 26.0156 Å, c = 12.4864 Å, β = 93.24° | researcher.life |

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly important for studying polymorphism—the ability of a compound to exist in two or more different crystal forms. ijmtlm.orgijmtlm.org Different polymorphs of the same compound can have distinct physical properties, and PXRD is a key tool for their identification and characterization. ijmtlm.org

Each polymorphic form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. ijmtlm.org The technique is used to identify the crystalline phase of a bulk sample, assess its purity, and detect any unwanted phase transitions that may occur during manufacturing or storage. ijmtlm.org For 1,2,4-triazole derivatives, which are known to exhibit polymorphism, PXRD is an essential analytical method. ijmtlm.org By comparing the experimental PXRD pattern of a bulk sample to patterns calculated from single-crystal data, one can confirm the phase identity and purity of the material. ijmtlm.orgijmtlm.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool for investigating the electronic transitions within 3-Phenyl-4H-1,2,4-triazole hydrochloride and its derivatives. This technique provides valuable information on the π-conjugated systems inherent in these molecules, which are influenced by the aromatic phenyl ring and the heterocyclic triazole core. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones, with the primary transitions observed being π-π* and n-π*.

The UV-Vis spectra of 1,2,4-triazole derivatives typically exhibit characteristic absorption bands. For instance, studies on various substituted 4-phenyl-1,2,3-triazoles and other derivatives have identified significant absorptions in the UV region. researchgate.netacs.orgnih.gov The position and intensity of these bands are sensitive to the substituents on both the phenyl and triazole rings, as well as the solvent polarity.

In a study of 1-methyl-4-phenyl-1,2,3-triazole, the neutral form displayed a maximum absorption (λmax) at 244 nm in a buffer solution (pH = 2.16). researchgate.net Upon protonation in acidic media, a slight bathochromic (red) shift to 247 nm was observed. researchgate.net Research on other derivatives, such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides, showed λmax values around 296-298 nm. nih.gov Furthermore, a series of 4-ethyl-3,5-bis(arylphenyl)-4H-1,2,4-triazole derivatives exhibited λmax values ranging from 280.0 nm to 351.0 nm, depending on the specific aryl substituent. nih.govnih.govmdpi.com For example, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole showed a λmax at 351.0 nm, indicating a highly extended π-conjugated system. nih.gov

These electronic transitions are primarily attributed to the π-π* transitions arising from the aromatic rings. rsc.org The specific λmax and molar absorptivity (ε) values are crucial for confirming the electronic structure and can be used to monitor reactions or binding interactions.

Table 1: UV-Vis Spectroscopic Data for Selected 1,2,4-Triazole Derivatives

| Compound | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 1-Methyl-4-phenyl-1,2,3-triazole (Neutral) | Buffer (pH 2.16) | 244 | 14500 | researchgate.net |

| 1-Methyl-4-phenyl-1,2,3-triazole (Protonated) | 25.7 wt% H₂SO₄ | 247 | 11300 | researchgate.net |

| 4-Ethyl-3,5-bis[4-(pyridin-4-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 280.0 | 31000 | nih.gov |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | 36400 | mdpi.com |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide | Not specified | 298 | Not specified | nih.gov |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59500 | nih.gov |

| Cobalt(III)-dione complex with triazole ligand | 2% DMSO-PBS buffer (pH 7.2) | 230, 250 | Not specified | rsc.org |

Elemental Analysis for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental and indispensable technique for the characterization of newly synthesized compounds like 3-Phenyl-4H-1,2,4-triazole hydrochloride and its derivatives. It provides a quantitative determination of the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a molecule. This data is crucial for verifying the empirical formula of the compound, which in turn confirms its stoichiometry and assesses its purity.

The process involves the complete combustion of a small, precisely weighed sample. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. These experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the assigned structure and indicates a high degree of purity.

Numerous studies on the synthesis of 1,2,4-triazole derivatives report the use of elemental analysis to confirm the successful formation and purity of the target compounds. jocpr.com For example, in the synthesis of various 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related derivatives, elemental analysis was a key characterization method.

Table 2: Elemental Analysis Data for Selected 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide | C₁₈H₁₆BrClN₄OS | Found | 47.85 | 3.57 | 12.40 | nih.gov |

| Calculated | 47.85 | 3.57 | 12.40 | nih.gov | ||

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | Found | Not specified | Not specified | Not specified | mdpi.com |

| Calculated (from HRMS) | Not specified | Not specified | Not specified | mdpi.com | ||

| 1,3-Dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide | C₁₀H₁₂IN₃ | Found | Not specified | Not specified | Not specified | nih.gov |

| Calculated | Not specified | Not specified | Not specified | nih.gov |

Note: Specific elemental analysis data for the parent compound, 3-Phenyl-4H-1,2,4-triazole hydrochloride, was not explicitly available in the reviewed literature, though its molecular formula is established as C₈H₈ClN₃. sigmaaldrich.com The data presented is for representative derivatives.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability, phase transitions, and decomposition behavior of 3-Phenyl-4H-1,2,4-triazole hydrochloride and its derivatives. These methods provide critical information about how the material's properties change as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. TGA thermograms reveal the temperatures at which degradation occurs, the number of decomposition steps, and the mass of residual material. For many 1,2,4-triazole derivatives, TGA studies show they are thermally stable up to temperatures often exceeding 200°C. jocpr.com For instance, a study on certain 1,2,4-triazole derivatives showed thermal stability up to about 200°C, followed by a single-step degradation process. jocpr.com The decomposition pathways are influenced by the substituents on the triazole ring and the atmosphere (inert or oxidative). researchgate.netresearchgate.netrsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves can identify endothermic events like melting and boiling, and exothermic events such as crystallization and decomposition. For 1,2,4-triazole derivatives, DSC is commonly used to determine the melting point, which is a key indicator of purity. For example, the onset temperatures for the thermal decomposition of 1H-1,2,4-triazole and its methyl and amino derivatives have been determined using DSC, showing values of 338°C, 172°C, and 293°C, respectively. researchgate.net

Combined TGA-DSC analysis provides a comprehensive thermal profile. Studies on various synthesized 1,2,4-triazole compounds have utilized these techniques to investigate thermal behavior, revealing endothermic melting transitions followed by degradation stages. jocpr.com Kinetic parameters such as the energy of activation (Ea) and the order of reaction for the decomposition process can also be calculated from TGA data, providing deeper insight into the degradation mechanism. jocpr.com

Table 3: Thermal Analysis Data for Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Technique | Key Findings | Temperature (°C) | Reference |

| 1H-1,2,4-triazole | DSC | Onset of decomposition (TDSC) | 338 | researchgate.net |

| 3-methyl-1H-1,2,4-triazole | DSC | Onset of decomposition (TDSC) | 172 | researchgate.net |

| 3-amino-1H-1,2,4-triazole | DSC | Onset of decomposition (TDSC) | 293 | researchgate.net |

| Synthesized 1,2,4-triazole derivatives (MM4c-e) | TGA | Stable up to | ~200 | jocpr.com |

| Synthesized 1,2,4-triazole derivatives (MM4c-e) | TGA/DSC | Single-step degradation, endothermic reaction | 200-400 (degradation range) | jocpr.com |

| Annelated triazinones with phenyl-triazole moiety | TGA | Stable up to (in air) | 241–296 | researchgate.net |

Chiroptical Spectroscopy for Stereochemical Insights

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which provide information about the absolute configuration and conformation of chiral molecules in solution.

For derivatives of 3-Phenyl-4H-1,2,4-triazole, chiroptical methods become relevant when a stereocenter is present in the molecule, or when restricted rotation around a single bond (atropisomerism) leads to non-superimposable mirror images. N-aryl-1,2,4-triazoles, for instance, can exhibit axial chirality if bulky substituents hinder free rotation around the N-aryl bond. rsc.org

Recent studies have demonstrated the application of ECD for determining the enantiomeric excess (ee) and absolute stereochemistry of atropisomeric aryl triazoles. rsc.orgrsc.org In one approach, the inherently weak CD signals of chiral triazoles were significantly enhanced by forming complexes with metal ions, such as Cu(II). rsc.orgrsc.org The resulting ECD spectra are highly sensitive to the stereochemistry of the triazole ligand, allowing for rapid and high-throughput determination of enantiopurity.

For example, the ECD spectra of enantiomerically pure atropisomeric dibenzocyclooctyne-triazole adducts have been used to assign their absolute configuration by comparing experimental spectra with those predicted by theoretical calculations. preprints.org The spectra typically show characteristic positive or negative bands (Cotton effects) that are mirror images for the two enantiomers. preprints.org

While these studies highlight the potential of chiroptical spectroscopy for stereochemical elucidation of chiral 1,2,4-triazole derivatives, specific ECD or VCD data for the achiral parent compound, 3-Phenyl-4H-1,2,4-triazole hydrochloride, is not applicable. The application of this technique is strictly limited to its chiral derivatives where stereochemical questions need to be addressed.

Table 4: Applications of Chiroptical Spectroscopy for Triazole Derivatives

| Technique | Compound Type | Application | Key Findings | Reference |

| Electronic Circular Dichroism (ECD) | Atropisomeric N-aryl-1,2,4-triazoles | Determination of enantiomeric excess (ee) | Complexation with Cu(II) enhances CD signal, enabling high-throughput ee analysis. | rsc.orgrsc.org |

| Electronic Circular Dichroism (ECD) | Atropisomeric dibenzocyclooctyne-triazole adducts | Assignment of absolute configuration | Comparison of experimental and calculated ECD spectra allows for determination of stereochemistry. | preprints.org |

| Polarimetry & ECD | Atropisomeric dibenzocyclooctynes and triazole adducts | Characterization of pure enantiomers | Enantiomers show mirror-image CD spectra and opposite signs of optical rotation. | preprints.org |

In Depth Computational and Theoretical Investigations of 3 Phenyl 4h 1,2,4 Triazole Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic behavior of molecular systems. These methods provide a microscopic view of electron distribution and energy levels, which govern the chemical and physical properties of the compound.

Density Functional Theory (DFT) has become a primary tool for studying 1,2,4-triazole (B32235) derivatives due to its balance of accuracy and computational efficiency. researchgate.net DFT calculations are widely used to determine the optimized molecular geometry, electronic structure, and thermodynamic properties of these compounds. researchgate.netnih.gov

In studies of related triazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to predict geometric parameters. nih.gov For instance, in a study of 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4, the optimized geometry revealed that the aromatic phenyl ring was nearly coplanar with the triazole ring, with a small torsion angle. nih.gov Such calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental X-ray diffraction data. nih.gov

DFT is also instrumental in investigating the electronic properties of novel structural hybrids of 1,2,4-triazole. nih.gov These computational approaches can predict electronic behavior, including non-covalent interactions and stability, which are key to understanding the molecule's function. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a 3-Phenyl-1,2,4-triazole Derivative (Note: Data is for a related macrocycle containing the 3-phenyl-1,2,4-triazole moiety and is presented for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (triazole) | 1.30 - 1.39 Å |

| N-N (triazole) | 1.38 - 1.40 Å | |

| C-C (phenyl) | 1.39 - 1.41 Å | |

| Bond Angle | C-N-N (triazole) | 105 - 112° |

| N-C-N (triazole) | 120 - 128° | |

| Dihedral Angle | Phenyl-Triazole | ~1.0° |

This table is interactive. You can sort and filter the data.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for electronic structure calculations. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used for precise energy calculations. For example, ab initio molecular orbital methods have been used to predict the relative energies of tautomers of 3-amino-1,2,4-triazole in the gas phase. rsc.org These high-accuracy calculations are crucial for determining the most stable forms of triazole derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For various 1,2,4-triazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4.6 to 5.7 eV, indicating good kinetic stability. nih.govwikipedia.org The distribution of these orbitals is also informative. In many triazole derivatives, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the sites for electrophilic and nucleophilic attack, respectively. irjweb.com The analysis of these orbitals helps in understanding the charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.com The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). irjweb.com

In studies of triazole derivatives, MEP maps often show that the nitrogen atoms of the triazole ring are regions of high negative potential, making them likely sites for electrophilic interactions and protonation. irjweb.comresearchgate.net This is consistent with the basic nature of the nitrogen atoms in the triazole ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. nih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). This analysis can reveal hyperconjugative interactions and the nature of chemical bonds (e.g., single, double, or partial double bond character). nih.govnih.gov

In a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, NBO analysis at the B3LYP/6-311G** level provided insights into the electronic conjugation within the molecule. researchgate.netnih.gov The analysis of NBO occupancies can confirm the Lewis structure and reveal subtle electronic effects that influence the molecule's stability and reactivity. researchgate.netnih.gov

Conformational Analysis and Tautomerism Studies

The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. The 4H-1,2,4-triazole form is one of the possible tautomers. nih.gov Theoretical calculations are essential for determining the relative stabilities of these tautomers and understanding the factors that influence the tautomeric equilibrium. researchgate.netresearchgate.net

Studies on substituted 1,2,4-triazoles have shown that the 1H-tautomer is often more stable than the 4H-tautomer. nih.gov However, the specific substituents on the triazole ring can significantly influence the relative energies of the tautomers. Computational methods can predict these energy differences, providing insight into which tautomeric form is likely to predominate under given conditions. researchgate.netresearchgate.net

Conformational analysis, which examines the different spatial arrangements of a molecule, is also critical, particularly for derivatives with flexible side chains. DFT calculations can be used to identify the most stable conformers by exploring the potential energy surface. For example, in a study of two triazole derivatives, conformational analysis was performed to understand their three-dimensional structures. semanticscholar.org The orientation of the phenyl ring relative to the triazole ring is an important conformational feature that can affect the molecule's interactions with biological targets. mdpi.com

Theoretical Elucidation of 1H- and 4H-Tautomeric Forms

The 1,2,4-triazole ring system is characterized by prototropic tautomerism, primarily existing in two forms: the 1H- and 4H-tautomers. ijsr.netnih.govnih.gov Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the relative stabilities of these forms. For the parent 1,2,4-triazole, numerous studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov This preference is attributed to the electronic arrangement and aromaticity of the ring system.

In the case of 3-phenyl-1,2,4-triazole, the phenyl substituent at the C3 position influences the electronic distribution within the heterocyclic ring. Computational models are used to calculate the Gibbs free energy of both the 1H- and 4H-tautomeric forms to predict their equilibrium populations. Quantum chemical calculations, such as those at the B3LYP/6-311++G** level of theory, help in determining the relative energies and stability. researchgate.net Generally, the 1H form of substituted 1,2,4-triazoles is found to be electronically preferred. researchgate.net

Influence of Substituents on Tautomeric Equilibria

The nature and position of substituents on the 1,2,4-triazole ring play a decisive role in the tautomeric equilibrium. researchgate.netscribd.com The phenyl group at the C3 position in 3-phenyl-4H-1,2,4-triazole hydrochloride is an electron-withdrawing group, which can significantly impact the stability of the different tautomeric forms.

Computational studies have shown that the electronic properties of substituents dictate the tautomeric preference. researchgate.net For instance, electron-donating groups tend to stabilize one form, while electron-withdrawing groups may favor another. The position of the substituent is also critical; an ortho-substituent on a phenyl ring attached to the triazole can lead to intramolecular hydrogen bonding, which can dominate the tautomeric preference. scribd.comnih.gov For meta- and para-substituted derivatives, the degree of conjugation often plays a more decisive role. scribd.comnih.gov In 3-phenyl-1,2,4-triazole, the conjugation between the phenyl and triazole rings influences the electronic structure and, consequently, the tautomeric balance. Theoretical models can quantify these effects by calculating parameters like NBO charge distribution and dipole moments for each tautomer. researchgate.net

Intermolecular Interactions and Solvent Effects on Tautomerism

Intermolecular interactions, particularly hydrogen bonding, and the surrounding solvent environment can significantly alter the tautomeric equilibrium of 1,2,4-triazoles. researchgate.netnih.gov In the solid state, the crystal packing is often stabilized by intermolecular N-H···S or N-H···N hydrogen bonds, which can lock the molecule into a specific tautomeric form. nih.gov

The effect of a solvent is typically accounted for in theoretical calculations using models like the Solvation Model based on Density (SMD). researchgate.net Different solvents can preferentially stabilize one tautomer over another. For example, polar protic solvents can form hydrogen bonds with the triazole ring, influencing the relative energies of the 1H and 4H forms. The stability of a tautomer can change in a solution compared to the gas phase due to these interactions. researchgate.net For 3-phenyl-4H-1,2,4-triazole hydrochloride, the presence of the hydrochloride salt means that ionic interactions and solvation of the chloride ion will also play a crucial role in determining the predominant tautomeric form in solution.

Molecular Modeling and Simulation Approaches

Binding Affinity Predictions via Molecular Docking and Free Energy Calculations (e.g., MM-PBSA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamopen.com This method is widely used in drug discovery to predict how a ligand, such as a 1,2,4-triazole derivative, might bind to a protein target. nih.govpensoft.net The docking process results in a binding score, which estimates the binding affinity.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-protein complex. pensoft.netresearchgate.net The MM-PBSA method provides a more accurate estimation of the binding affinity by considering factors like electrostatic interactions, van der Waals forces, and solvation energies. pensoft.net These calculations are essential for ranking potential drug candidates and understanding the key interactions that stabilize the complex. nih.govresearchgate.net

| Method | Purpose | Typical Output |

|---|---|---|

| Molecular Docking | Predicts binding pose and initial affinity benthamopen.com | Docking Score (e.g., kcal/mol), Binding Pose nih.gov |

| MM-PBSA | Calculates binding free energy for a given pose pensoft.net | ΔGbind (Binding Free Energy) pensoft.net |

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net For a compound like 3-phenyl-4H-1,2,4-triazole hydrochloride, virtual screening can be employed to identify its potential biological targets. This process involves docking the compound against a panel of known protein structures. This approach accelerates the drug discovery process by prioritizing compounds for further experimental testing. pensoft.net The known biological activities of 1,2,4-triazole derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties, provide a basis for selecting potential target families for virtual screening. nih.govresearchgate.net

Prediction of Spectroscopic Data

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering a theoretical framework to complement and guide experimental studies. For 3-Phenyl-4H-1,2,4-triazole hydrochloride, methods such as Density Functional Theory (DFT) are employed to simulate its spectroscopic signatures. These simulations are instrumental in assigning experimental bands and understanding the electronic transitions and vibrational modes that define the molecule's interaction with electromagnetic radiation.

Simulated UV-Vis and IR Spectra for Comparative Analysis

Theoretical simulations of the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of 3-Phenyl-4H-1,2,4-triazole hydrochloride are essential for a detailed comparative analysis with experimental findings. These computational models can elucidate the electronic transitions responsible for UV-Vis absorption and the fundamental vibrational modes that give rise to IR absorption bands.

The simulated UV-Vis spectrum, typically calculated using Time-Dependent DFT (TD-DFT), provides information on the electronic absorption maxima (λmax). These calculations help in understanding the π-π* and n-π* transitions within the aromatic phenyl and triazole rings.

Similarly, the theoretical IR spectrum, obtained from frequency calculations at the optimized geometry of the molecule, predicts the vibrational frequencies and their corresponding intensities. This allows for the assignment of characteristic peaks in the experimental spectrum to specific molecular motions, such as N-H, C-H, C=N, and C-C stretching and bending vibrations within the 3-Phenyl-4H-1,2,4-triazole hydrochloride structure.

Table 1: Simulated Spectroscopic Data for 3-Phenyl-4H-1,2,4-triazole Hydrochloride

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax (nm) | Data not available in search results |

| IR | Vibrational Frequency (cm-1) for N-H stretch | Data not available in search results |

| IR | Vibrational Frequency (cm-1) for C=N stretch | Data not available in search results |

Note: The table is interactive. Specific values are dependent on the computational method and basis set used in the simulation.

Computational NMR Chemical Shift Predictions

Computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts provide invaluable information for the structural elucidation of 3-Phenyl-4H-1,2,4-triazole hydrochloride. Theoretical calculations of 1H and 13C NMR spectra are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

These predictions help in the assignment of signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule. By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular geometry can be validated. Discrepancies between theoretical and experimental values can also highlight the influence of solvent effects and intermolecular interactions that are not always fully captured by gas-phase calculations.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for 3-Phenyl-4H-1,2,4-triazole Hydrochloride

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C1 | - | Data not available in search results |

| Phenyl C2/C6 | Data not available in search results | Data not available in search results |

| Phenyl C3/C5 | Data not available in search results | Data not available in search results |

| Phenyl C4 | Data not available in search results | Data not available in search results |

| Triazole C3 | - | Data not available in search results |

| Triazole C5 | Data not available in search results | Data not available in search results |

Note: The table is interactive. Chemical shifts are typically referenced to a standard (e.g., TMS). The accuracy of the prediction depends on the level of theory, basis set, and inclusion of solvent effects.

Investigation of Biological Activities and Underlying Mechanisms for 3 Phenyl 4h 1,2,4 Triazole Hydrochloride and Its Derivatives

Antimicrobial Activity Studies (Mechanism-Oriented)

The 1,2,4-triazole (B32235) nucleus is a fundamental component in numerous antimicrobial agents. Its derivatives have been extensively studied to understand their mechanisms of action against bacteria, fungi, and viruses.

Antibacterial Mechanism Investigations